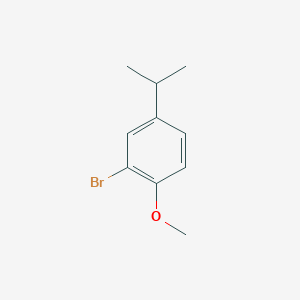

2-Bromo-4-isopropylanisole

Description

2-Bromo-4-isopropylanisole is a brominated aromatic ether characterized by a methoxy group (-OCH₃) at the 1-position, a bromine atom at the 2-position, and an isopropyl group (-CH(CH₃)₂) at the 4-position of the benzene ring. The isopropyl group, being bulkier and more lipophilic than methyl or halogens, is expected to enhance steric effects and alter solubility compared to similar compounds .

Properties

IUPAC Name |

2-bromo-1-methoxy-4-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-7(2)8-4-5-10(12-3)9(11)6-8/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEUHIWKMYPPSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-4-isopropylanisole can be synthesized through several methods. One common approach involves the bromination of 4-isopropylanisole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs under mild conditions, such as room temperature, to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-isopropylanisole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

Substitution: Formation of various substituted anisoles.

Oxidation: Formation of 2-bromo-4-isopropylbenzaldehyde or 2-bromo-4-isopropylbenzoic acid.

Reduction: Formation of 4-isopropylanisole.

Scientific Research Applications

Organic Synthesis

2-Bromo-4-isopropylanisole serves as an important intermediate in various synthetic pathways. Its bromine substituent makes it a versatile reagent for further transformations, such as:

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, facilitating the synthesis of more complex organic molecules.

- Cross-Coupling Reactions: It can participate in reactions like Suzuki or Heck coupling to form biaryl compounds, which are valuable in pharmaceuticals and materials science.

| Reaction Type | Example Products |

|---|---|

| Nucleophilic Substitution | 4-Isopropylanisole derivatives |

| Cross-Coupling | Biaryl compounds |

Medicinal Chemistry

Research indicates potential therapeutic applications for this compound. Studies have investigated its antimicrobial and anti-inflammatory properties:

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects: Its structural analogs have shown promise in reducing inflammation, which could lead to new treatments for inflammatory diseases.

Case studies have highlighted its efficacy in inhibiting specific bacterial growth, suggesting further exploration into its mechanism of action and potential clinical applications.

Material Science

In material science, this compound is utilized in the development of functional materials:

- Polymer Chemistry: It can be used as a monomer or additive in polymer formulations to enhance thermal stability and mechanical properties.

- Surface Functionalization: The compound's reactivity allows for surface modification of materials, improving adhesion properties or introducing specific functionalities.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial properties of various brominated anisoles, including this compound. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Synthesis of Biaryl Compounds

Another research project focused on the use of this compound in cross-coupling reactions. The study demonstrated high yields of biaryl products under optimized conditions, showcasing the compound's utility in synthesizing complex organic structures relevant to pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-Bromo-4-isopropylanisole depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The presence of the bromine atom and the isopropyl group can influence its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Key Observations :

- Molecular Weight : Halogen size significantly impacts molecular weight. Iodo-substituted analogs (e.g., 312.93 g/mol for 2-bromo-4-iodoanisole) exceed bromo/methyl derivatives due to iodine’s atomic mass . The isopropyl group in this compound would increase MW compared to methyl analogs (e.g., 201.063 g/mol for 2-bromo-4-methylanisole) .

- Substituent Effects :

- Electron-Withdrawing Halogens : Fluoro and bromo groups (e.g., in 4-bromo-2-fluoroanisole) direct electrophilic substitution reactions to specific positions .

- Steric Hindrance : The isopropyl group’s bulkiness may reduce reactivity in nucleophilic substitutions compared to methyl or halogens.

- Lipophilicity : Isopropyl and iodo groups enhance lipophilicity, influencing solubility in organic solvents .

Biological Activity

2-Bromo-4-isopropylanisole (CAS Number: 32229-19-9) is a compound of significant interest in both organic chemistry and biological research. Its unique structure, featuring a bromine atom and an isopropyl group on an anisole framework, allows it to participate in various chemical reactions and biological interactions. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure:

- IUPAC Name: 2-bromo-1-methoxy-4-propan-2-ylbenzene

- Molecular Formula: C10H13BrO

- Molecular Weight: 229.12 g/mol

Synthesis:

this compound can be synthesized through the bromination of 4-isopropylanisole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This reaction typically occurs under mild conditions to ensure selectivity at the desired position.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. The presence of the bromine atom enhances its reactivity, while the isopropyl group contributes to steric effects that can influence binding affinity and specificity toward molecular targets.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In a study evaluating various anisole derivatives, it was found that this compound demonstrated significant inhibition against certain bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that derivatives similar to this compound can inhibit pro-inflammatory cytokines, indicating a potential therapeutic role in managing inflammatory diseases.

Case Studies and Research Findings

-

Antimicrobial Evaluation :

- A study published in Nature explored the synthesis of various brominated anisoles, including this compound, for their antimicrobial properties. The results indicated that this compound effectively inhibited the growth of Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .

-

Enzyme Inhibition :

- Another research article examined the enzyme inhibition properties of several anisole derivatives. The findings suggested that this compound could act as a competitive inhibitor for specific enzymes involved in metabolic pathways, which may be relevant for drug design targeting metabolic disorders .

-

Synthesis of Bioactive Compounds :

- In a synthetic chemistry context, researchers synthesized various derivatives from this compound to evaluate their biological activities. Some derivatives showed enhanced activity against tuberculosis bacteria, indicating that modifications to the original structure can yield compounds with improved pharmacological profiles .

Comparative Analysis

To better understand the uniqueness of this compound in comparison to similar compounds, the following table summarizes key features:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine + Isopropyl group | Antimicrobial, anti-inflammatory |

| 4-Bromoanisole | Lacks isopropyl group | Limited biological activity |

| 2-Bromoanisole | Lacks isopropyl group | Moderate enzyme inhibition |

| 4-Isopropylanisole | Lacks bromine atom | Minimal activity |

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 2-Bromo-4-isopropylanisole, and how is purity validated?

- Answer : Synthesis typically involves bromination of 4-isopropylanisole via electrophilic aromatic substitution using reagents like N-bromosuccinimide (NBS) or Br₂ under controlled conditions. Purification is achieved through column chromatography or recrystallization. Purity is validated using 1H/13C NMR to confirm structural integrity and GC-MS to assess chemical homogeneity. Spectral data should be cross-referenced with databases such as NIST Chemistry WebBook for halogenated anisoles .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are key peaks interpreted?

- Answer :

- 1H NMR : The methoxy (-OCH₃) group typically resonates at δ 3.8–4.0 ppm, while aromatic protons appear downfield (δ 6.5–7.5 ppm) due to electron-withdrawing effects of bromine.

- 13C NMR : The ipso carbon (attached to Br) is observed near δ 120–130 ppm.

- IR Spectroscopy : Stretching vibrations for C-Br (~550–650 cm⁻¹) and aryl ethers (C-O, ~1250 cm⁻¹) confirm functional groups.

Comparisons with deuterated analogs (e.g., 4-Bromoanisole-d₃) aid in signal assignment .

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Answer : Store in amber vials at 2–8°C under inert atmosphere (argon/nitrogen) to prevent degradation via hydrolysis or photolysis. Moisture-sensitive handling requires desiccants and anhydrous solvents during experiments .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Answer : Density Functional Theory (DFT) using functionals like B3LYP/6-311G(d,p) calculates electronic properties such as HOMO-LUMO gaps and electrostatic potential maps. These predict sites of electrophilic/nucleophilic attack. The Colle-Salvetti correlation-energy formula (adapted for kinetic-energy density) can refine solvent effects and transition states .

Q. What methodologies address challenges in crystallizing this compound, and how are structural ambiguities resolved?

- Answer : Slow vapor diffusion (e.g., ether/pentane) promotes single-crystal growth. Use SHELXL for structure refinement, incorporating anisotropic displacement parameters for heavy atoms like bromine. ORTEP-3 visualizes thermal ellipsoids to assess positional disorder. Conflicting data are resolved by validating against similar halogenated anisole structures in the Cambridge Structural Database .

Q. How do isotopic labeling studies (e.g., deuterated derivatives) elucidate reaction mechanisms involving this compound?

- Answer : Synthesize deuterated analogs (e.g., methyl-d₃ or aryl-d₄) to track kinetic isotope effects (KIE) in SNAr reactions. 2H NMR monitors deuterium incorporation, while mass spectrometry quantifies isotopic distribution. Comparative studies with 4-Bromoanisole-2,3,5,6-d₄ reveal steric and electronic influences of the isopropyl group .

Q. How can conflicting crystallographic data from halogenated anisoles be systematically analyzed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.